Physical and chemical properties of Methylphenylphosphinic acid
Physical and chemical properties of Methylphenylphosphinic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Methylphenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphenylphosphinic acid (MPPA) is an organophosphorus compound belonging to the phosphinic acid class. Characterized by a tetrahedral phosphorus center bonded to a methyl group, a phenyl group, a hydroxyl group, and a double-bonded oxygen, it serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the P-chiral center and the acidic proton, impart unique reactivity and make it a valuable precursor for more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of methylphenylphosphinic acid, details experimental protocols for its characterization, and explores its relevance in the field of drug development.
Molecular Identity and Structure
A fundamental understanding of a compound begins with its structural and molecular identity.
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IUPAC Name: methyl(phenyl)phosphinic acid[1]
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Molecular Formula: C₇H₉O₂P[1]
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CAS Number: 4271-13-0[1]
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Synonyms: Phenyl-methyl-phosphinic acid[2]
Molecular Structure
The structure of methylphenylphosphinic acid features a central phosphorus atom, creating a chiral center. The molecule exists as a racemic mixture of two enantiomers.[3] The arrangement of the methyl, phenyl, and hydroxyl groups around the phosphinoyl core dictates its chemical behavior and interactions.
Caption: Molecular structure of Methylphenylphosphinic acid.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various experimental setups. The key physical descriptors for methylphenylphosphinic acid are summarized below.
| Property | Value | Source |
| Molecular Weight | 156.12 g/mol | [1][2] |
| Exact Mass | 156.03401652 Da | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 150 | [1] |
| Crystal Structure | Crystallizes as a racemic mixture in the centrosymmetric space group Pbca, featuring O—H⋯O hydrogen bonding that links molecules into continuous chains.[3] | [3] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of methylphenylphosphinic acid. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show a doublet for the methyl protons (P-CH₃) due to coupling with the phosphorus nucleus (²J(P,H)). The phenyl protons would appear as multiplets in the aromatic region. The acidic proton (P-OH) may appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
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¹³C NMR: The spectrum would show distinct signals for the methyl carbon and the six carbons of the phenyl ring. The carbons will exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant (J(P,C)) depending on the number of bonds separating the nuclei.
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³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. Methylphenylphosphinic acid is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of phosphinic acids. Proton coupling would result in a complex multiplet, which simplifies to a singlet upon proton decoupling.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for methylphenylphosphinic acid include:
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A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration.
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A broad absorption band in the high-frequency region (typically 2500-3300 cm⁻¹) characteristic of the O-H stretching of the hydrogen-bonded phosphinic acid group.
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Bands corresponding to C-H stretching of the methyl and phenyl groups.
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Absorptions related to the P-C and P-O single bonds. PubChem indicates the availability of both FTIR and ATR-IR spectra for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (156.034 Da).[1]
Chemical Properties and Reactivity
Synthesis
Methylphenylphosphinic acid can be synthesized from phenylphosphinic acid. A common laboratory-scale synthesis involves the silylation of phenylphosphinic acid followed by alkylation with an iodomethane.[3]
Caption: General workflow for the synthesis of Methylphenylphosphinic acid.[3]
Acidity
As an acid, it readily donates the proton from its hydroxyl group. The acidity, quantified by its pKa value, is a critical parameter influencing its behavior in solution and its utility as a catalyst or reactant. The pKa can be experimentally determined via potentiometric titration (see Section 5.1).
Reactivity
The reactivity of methylphenylphosphinic acid is centered around the phosphinoyl group.
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Esterification: The hydroxyl group can be esterified with alcohols to form phosphinate esters.
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Reactions at the P=O Group: The phosphoryl oxygen can act as a hydrogen bond acceptor and coordinate to metal centers.
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Derivatization: It serves as a precursor for a wide range of other organophosphorus compounds through reactions that modify the methyl or phenyl groups, or through substitution at the phosphorus center.
Standard Experimental Protocols
Accurate determination of physicochemical properties is essential for research and development. The following sections detail standardized protocols for measuring pKa and aqueous solubility.
Protocol for Determining pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.[5][6]
Causality: Potentiometric titration is a highly precise technique for determining pKa values.[7] The gradual addition of a titrant (strong base) neutralizes the weak acid, and the resulting pH change, when plotted, produces a sigmoid curve. The inflection point of this curve corresponds to the equivalence point, where moles of base equal the initial moles of acid. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the acid is exactly half-neutralized ([A⁻] = [HA]), the pH of the solution is equal to the pKa of the acid.[5]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
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Preparation:
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Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]
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Accurately weigh a sample of methylphenylphosphinic acid and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).[8]
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Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
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Titration:
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Place the acid solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.
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Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.[5]
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Continue this process until the pH has risen significantly and begins to plateau (e.g., pH > 10).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of steepest slope (the inflection point) on the curve. This can be determined visually or by taking the first derivative of the curve.
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Determine the volume of titrant at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
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The pH of the solution at this half-equivalence point is equal to the pKa of methylphenylphosphinic acid.[5][8]
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Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the solute in solution. By adding an excess of the solid compound to the solvent and agitating for an extended period, the system reaches a state of saturation.[9] Subsequent analysis of the supernatant provides the concentration of the dissolved compound, which, by definition, is its solubility under the specified conditions (e.g., temperature and pH).
Caption: Experimental workflow for solubility determination via the shake-flask method.
Step-by-Step Methodology:
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Preparation:
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Add an excess amount of solid methylphenylphosphinic acid to a vial or flask containing a known volume of the desired aqueous solvent (e.g., deionized water or a specific pH buffer). The presence of excess solid should be visually apparent.[9]
-
-
Equilibration:
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Seal the container to prevent solvent evaporation.
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Place the container in a shaker or agitator set to a constant, controlled temperature (e.g., 25 °C for standard solubility or 37 °C for biopharmaceutical relevance).[9]
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).
-
-
Sample Analysis:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
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Determine the concentration of methylphenylphosphinic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Calculate the original concentration in the undissolved sample, which represents the solubility.
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Applications in Drug Development
Phosphinic acids and their derivatives are a versatile class of compounds in medicinal chemistry due to their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions.[10] This makes them valuable scaffolds for the design of enzyme inhibitors.[11]
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Enzyme Inhibitors: The phosphinate moiety can chelate metal ions in the active sites of metalloenzymes or act as a transition-state analog for hydrolytic enzymes, making phosphinic acid derivatives potent inhibitors for targets in various diseases.[10]
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Bioisosteres: The phosphinic acid group can serve as a bioisostere for carboxylic acids or phosphate groups, offering modified physicochemical properties such as acidity, lipophilicity, and metabolic stability, which can be advantageous in drug design.
-
Synthetic Intermediates: Methylphenylphosphinic acid is a building block for creating more complex phosphinate-containing molecules. The chemical transformations of phosphinic acids are a mature field of research, providing numerous pathways to valuable pharmaceutical compounds.[12] The broad utility of phosphinic acids has led to their investigation in agents targeting diseases such as HIV, influenza, Alzheimer's, and cancer.[11]
Safety and Handling
According to the aggregated GHS information, methylphenylphosphinic acid is classified as a warning-level hazard.[1]
Handling Recommendations:
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place in a tightly sealed container.
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PubChem. (n.d.). phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]
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